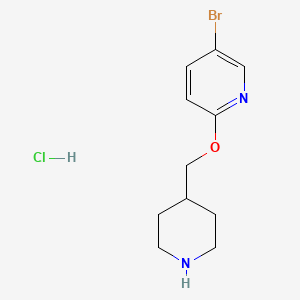

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZOAVYVFAFIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-67-9 | |

| Record name | Pyridine, 5-bromo-2-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as dimethylformamide or toluene). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The piperidin-4-ylmethoxy group can be subjected to oxidation or reduction reactions to modify the functional groups attached to the nitrogen atom.

Coupling Reactions: The pyridine ring can participate in various coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Such as dimethylformamide, toluene, or ethanol.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.

Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.

Biology:

Biological Probes: Used in the development of probes for studying biological processes.

Enzyme Inhibitors: Investigated for their potential as inhibitors of specific enzymes.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Studied for their potential therapeutic effects in various diseases.

Industry:

Material Science: Used in the synthesis of materials with specific properties.

Agrochemicals: Investigated for their potential use in agricultural applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-4-ylmethoxy group can enhance the compound’s binding affinity and specificity for its target. The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include:

- Position of bromine and substituents on the heterocyclic core.

- Linker chemistry (e.g., methoxy, ethoxy, or direct piperidine attachment).

- Salt forms (hydrochloride vs. free base).

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a bromine atom and a piperidine-derived methoxy group. The molecular formula is , and its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial activity. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains such as Escherichia coli and Candida albicans .

| Compound | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| This compound | 6.5 | 250 |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, compounds with similar structures have been reported to inhibit the growth of breast cancer cells with IC50 values ranging from 49 to 208 ng/mL against different HER2 mutants .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic sites in proteins, affecting metabolic pathways.

- Signaling Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with receptor tyrosine kinases.

- Antimicrobial Mechanism : The bromine substituent is thought to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens .

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that treatment led to significant cell death through a mitochondrial apoptosis pathway. The study highlighted the importance of the Bax/Bcl-2 expression ratio as a marker for apoptosis induction .

- Antimicrobial Activity : In a comparative analysis of various pyridine derivatives, this compound was found to be one of the most effective compounds against E. coli, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What analytical challenges arise in quantifying metabolic degradation products?

- Methodological Answer :

- LC-MS/MS : Employ high-resolution mass spectrometry to detect low-abundance metabolites.

- Isotopic Labeling : Use ¹³C/²H-labeled compounds to trace degradation pathways in hepatocyte models.

- Enzyme Incubations : Test stability against CYP450 isoforms (e.g., CYP3A4) to identify vulnerable sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.